

Antiviral Spectrum of UMM-766 on Poxviruses: A Technical Guide

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B15568508

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Abstract

The emergence of zoonotic orthopoxviruses, such as the mpox virus, underscores the urgent need for effective and broadly active antiviral therapeutics.[1][2][3] **UMM-766**, a novel nucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against several members of the orthopoxvirus genus.[1][2][4] This technical guide provides an in-depth overview of the antiviral spectrum of **UMM-766**, detailing its efficacy, experimental protocols used for its characterization, and its hypothesized mechanism of action. The information presented is collated from a key study that identified and characterized this promising antiviral candidate.

Introduction

UMM-766, chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside inhibitor.[4][5] It was identified from a high-throughput screening of a proprietary small molecule library from Merck.[1][2][4] The compound has shown significant potential as a medical countermeasure against orthopoxviruses, a genus that includes variola virus (the causative agent of smallpox), vaccinia virus, cowpox virus, and mpox virus.[1][2] The current landscape of approved treatments for orthopoxvirus infections is limited, and the potential for antiviral resistance necessitates the development of new therapeutics with novel mechanisms of action.[1][2][3]

In Vitro Antiviral Activity

UMM-766 has demonstrated potent inhibition of multiple orthopoxviruses in cell-based assays. The antiviral activity was evaluated in different cell lines, and the compound exhibited favorable selective indices, indicating a good therapeutic window.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of **UMM-766** against various orthopoxviruses.

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Selective Index (SI)
Vaccinia Virus (VACV)	Vero 76	<1	>110	>110
Vaccinia Virus (VACV)	RAW264.7	<1	>110	>110
Rabbitpox Virus (RPXV)	RAW264.7	<1	>3.7	>3.7
Cowpox Virus (CPXV)	Vero 76	Not specified	Not specified	Favorable
Cowpox Virus (CPXV)	RAW264.7	Not specified	Favorable	Favorable

Data extracted from a study by Mudhasani et al.[\[4\]](#) EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selective Index (SI) is the ratio of CC₅₀ to EC₅₀, indicating the selectivity of the drug for the virus over the host cell.

In Vivo Efficacy

The antiviral efficacy of **UMM-766** was evaluated in a murine model of severe orthopoxvirus infection.

Study Design and Results

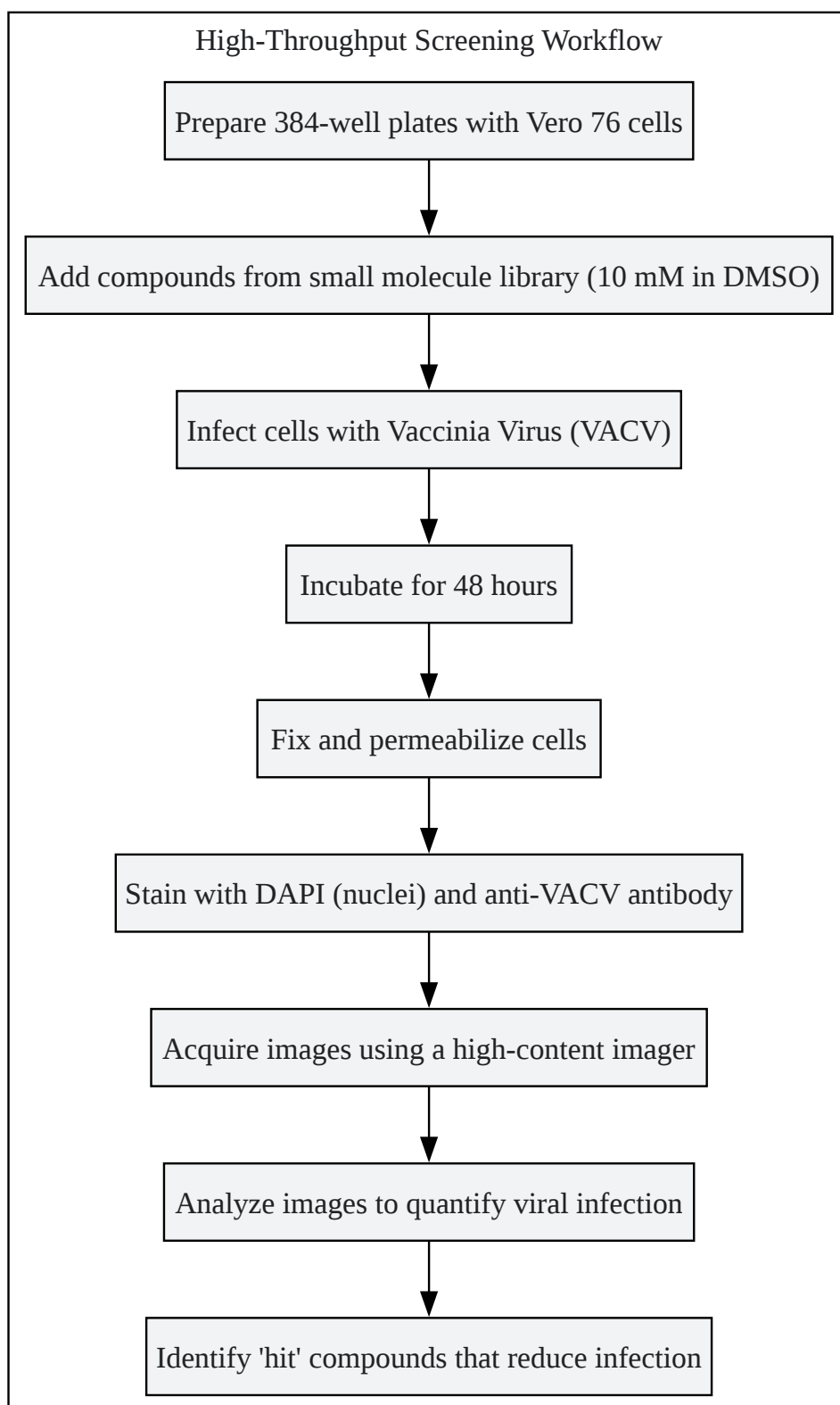
BALB/c mice were infected intranasally with a lethal dose of vaccinia virus.^{[2][6]} A 7-day oral dosing regimen of **UMM-766** was initiated one day post-infection.^{[2][4]} The study demonstrated a dose-dependent increase in survival in the treated groups.^{[1][2]} Animals treated with 10 mg/kg of **UMM-766** showed significantly reduced lung and nasal cavity lesions, as well as markedly lower viral loads compared to the vehicle control group.^{[1][2][4]}

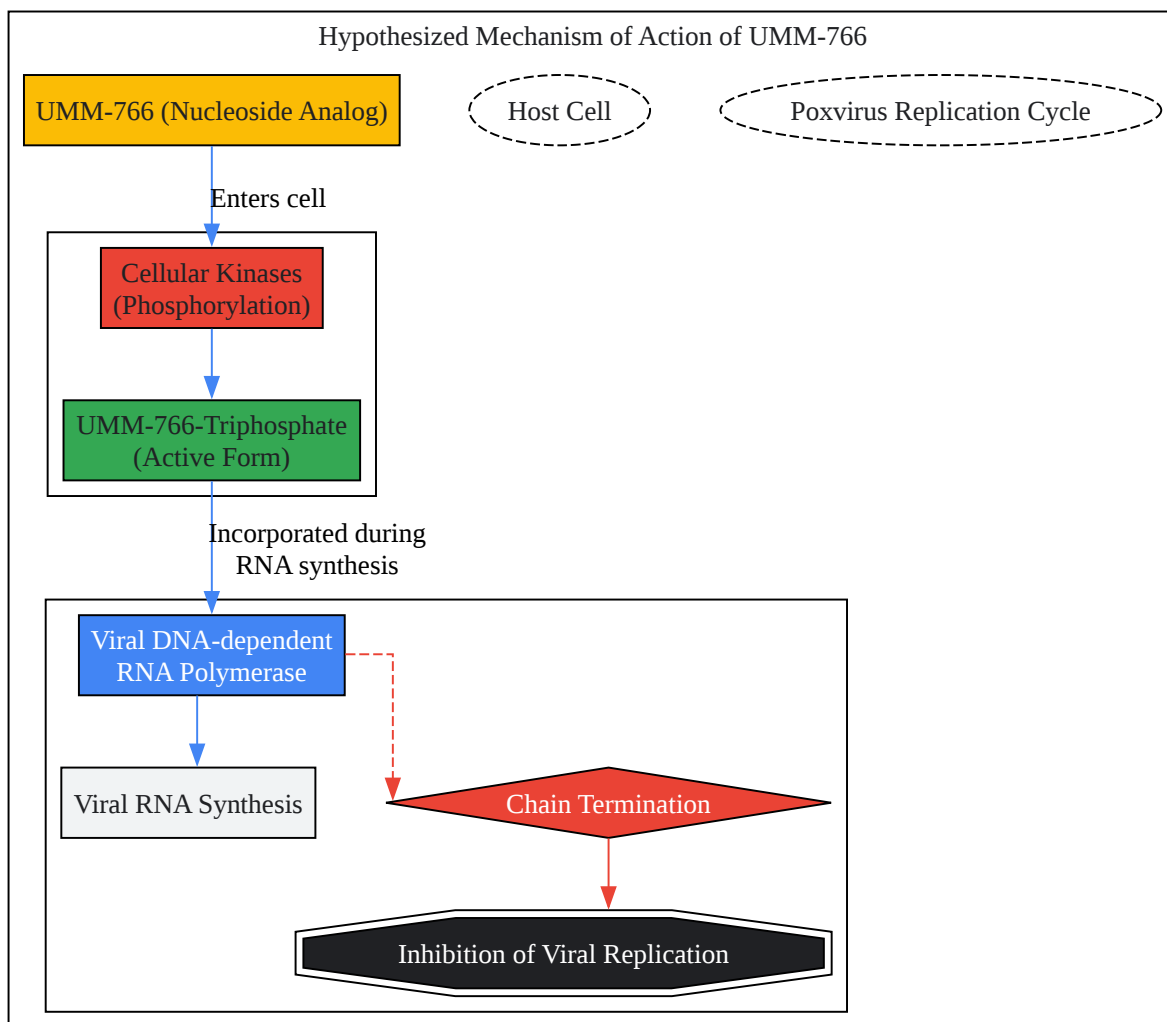
Experimental Protocols

The following sections detail the methodologies employed in the characterization of **UMM-766**'s antiviral activity.

High-Throughput Screening Assay

A high-throughput, high-content image-based phenotypic assay was used to screen the Merck proprietary small molecule library for inhibitors of orthopoxviruses.^{[2][4]}





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